An In-depth Technical Guide to Ethyl 2-aminothiazole-5-carboxylate Hydrochloride: Molecular Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 2-aminothiazole-5-carboxylate Hydrochloride: Molecular Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-aminothiazole-5-carboxylate hydrochloride, a key building block in modern medicinal chemistry. We will delve into its molecular characteristics, synthesis, and pivotal role in the development of targeted therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering field-proven insights and detailed methodologies.
Core Molecular Attributes: Structure and Weight
Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules. The presence of an amino group at the 2-position and an ethyl carboxylate group at the 5-position makes it a versatile intermediate for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain synthetic protocols.
The molecular structure of Ethyl 2-aminothiazole-5-carboxylate hydrochloride is characterized by the protonation of the thiazole ring nitrogen or the exocyclic amino group, forming an ammonium salt with the chloride counter-ion. This seemingly minor modification significantly impacts the compound's physical and chemical properties compared to its free base form, Ethyl 2-aminothiazole-5-carboxylate.
Below is a table summarizing the key molecular identifiers and properties for both the hydrochloride salt and the free base.
| Property | Ethyl 2-aminothiazole-5-carboxylate Hydrochloride | Ethyl 2-aminothiazole-5-carboxylate |
| CAS Number | 162849-96-9[1] | 32955-21-8[2] |
| Molecular Formula | C6H9ClN2O2S[1] | C6H8N2O2S[3][4] |
| Molecular Weight | 208.67 g/mol [1] | 172.20 g/mol [3] |
| Canonical SMILES | CCOC(=O)C1=CN=C(S1)N.Cl[1] | CCOC(=O)c1cnc(N)s1 |
| InChI Key | SQNIBACOPWYWND-UHFFFAOYSA-N[1] | VNZXERIGKZNEKB-UHFFFAOYSA-N |
| Appearance | White to yellow or light brown crystal or powder | White to yellow to orange powder to crystal |
| Melting Point | Not explicitly available | 159-163 °C |
Synthesis and Mechanistic Insights
The synthesis of Ethyl 2-aminothiazole-5-carboxylate typically follows the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the condensation of a α-halocarbonyl compound with a thioamide. In the case of our target molecule, the synthesis often starts from ethyl 3-ethoxyacrylate.
The choice of starting materials and reaction conditions is critical for achieving a high yield and purity. The use of N-bromosuccinimide (NBS) for the in-situ bromination of the acrylate, followed by cyclization with thiourea, is a commonly employed and efficient strategy. The subsequent treatment with a base, such as ammonia, facilitates the final ring closure and work-up.
Caption: Synthetic pathway for Ethyl 2-aminothiazole-5-carboxylate hydrochloride.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a synthesized representation of common laboratory procedures and should be performed by qualified personnel in a properly equipped chemical laboratory.[5]
Materials:
-
Ethyl 3-ethoxyacrylate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Deionized Water
-
Ammonia solution (20%)
-
Hydrochloric acid (in a suitable solvent like ether or isopropanol)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Bromination: Cool the solution to -10 °C using an appropriate cooling bath. Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in the same solvent mixture via the dropping funnel, maintaining the temperature below 0 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Thiazole Ring Formation: To the reaction mixture, add thiourea (1 equivalent) in one portion. Heat the mixture to 80 °C and maintain this temperature for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add ammonia solution to neutralize the reaction mixture and precipitate the product.
-
Isolation of Free Base: Stir the resulting paste at room temperature for 10 minutes, then filter the solid. Wash the filter cake with water and dry under vacuum to obtain Ethyl 2-aminothiazole-5-carboxylate.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Product Isolation: Filter the precipitate, wash with the solvent, and dry under vacuum to yield Ethyl 2-aminothiazole-5-carboxylate hydrochloride.
Pivotal Role in Drug Discovery and Development
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Ethyl 2-aminothiazole-5-carboxylate hydrochloride serves as a crucial starting material for the synthesis of a diverse range of biologically active compounds.
Keystone Intermediate in the Synthesis of Dasatinib
Perhaps the most prominent application of Ethyl 2-aminothiazole-5-carboxylate is its role as a key intermediate in the synthesis of Dasatinib , a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7] The synthesis of Dasatinib involves the coupling of the 2-aminothiazole core with other heterocyclic fragments. The ethyl ester group at the 5-position provides a convenient handle for further chemical transformations, such as amide bond formation, which is a critical step in the assembly of the final drug molecule.[7]
Caption: Simplified schematic of Dasatinib synthesis from Ethyl 2-aminothiazole-5-carboxylate.
Scaffold for Novel Kinase Inhibitors and Antimicrobial Agents
Beyond its application in Dasatinib synthesis, the 2-aminothiazole scaffold is actively explored for the development of other kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[8] The versatility of the amino and carboxylate groups allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Furthermore, derivatives of Ethyl 2-aminothiazole-5-carboxylate have demonstrated promising antimicrobial and antifungal activities.[9][10] The thiazole ring can mimic or interact with biological targets in pathogens, leading to the inhibition of essential cellular processes. Research in this area is ongoing, with the aim of developing new therapeutic agents to combat infectious diseases.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-aminothiazole-5-carboxylate hydrochloride.
Hazard Identification:
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The compound may be light-sensitive and should be stored accordingly.[4]
Conclusion
Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a compound of significant interest to the drug discovery and development community. Its well-defined molecular structure and versatile reactivity make it an invaluable building block for the synthesis of a wide array of biologically active molecules, most notably the anticancer drug Dasatinib. A thorough understanding of its synthesis, chemical properties, and safe handling is essential for researchers aiming to leverage this important scaffold in the creation of novel therapeutics. The continued exploration of 2-aminothiazole derivatives promises to yield new and effective treatments for a range of human diseases.
References
-
Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. (URL: [Link])
-
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. (URL: [Link])
-
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. SpectraBase. (URL: [Link])
- The Crucial Role of Ethyl 2-BOC-aminothiazole-5-carboxylate in Cancer Drug Synthesis. [Source Name]. (URL: not provided)
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. (URL: [Link])
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. (URL: [Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (URL: [Link])
-
ETHYL 2-AMINOTHIAZOLE-5-CARBOXYLATE HYDROCHLORIDE 162849-96-9 wiki. Molbase. (URL: [Link])
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Source Name]. (URL: not provided)
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])
- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Source Name]. (URL: not provided)
-
Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate - Optional[13C NMR]. SpectraBase. (URL: [Link])
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. (URL: [Link])
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Synthesis of some new 5- substituted of. JOCPR. (URL: [Link])
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (URL: [Link])
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])
-
Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. (URL: [Link])
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. (URL: [Link])
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. (URL: [Link])
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PubMed Central. (URL: [Link])
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. (URL: [Link])
- Mass Spectrometry: Fragmentation. [Source Name]. (URL: not provided)
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. (URL: [Link])
-
Exploring the Fragmentation of Sodiated Species Involving Covalent‐Bond Cleavages for Metabolite Characterization. ResearchGate. (URL: [Link])
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 32955-21-8 | Ethyl 2-aminothiazole-5-carboxylate | Tetrahedron [thsci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labproinc.com [labproinc.com]
- 5. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
